JTE-607

Vue d'ensemble

Description

JTE-607 dihydrochloride is a pro-drug . It is also known as TO-207 . It is a cytokine release inhibitor and is potentially used for the treatment of systemic inflammatory response . It reduces the production of proinflammatory cytokines in models of acute injury, septic shock, and endotoxemia . It also inhibits the proliferation of acute myelogenous leukemia (AML) cells in vitro and in a xenograft model .

Synthesis Analysis

This compound dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite .

Molecular Structure Analysis

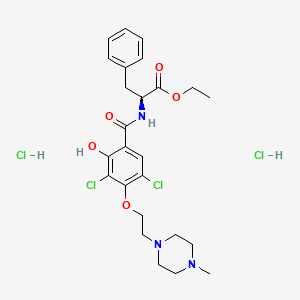

The empirical formula of this compound dihydrochloride is C25H31Cl2N3O5·2HCl . Its molecular weight is 597.36 . The InChI key for this compound dihydrochloride is JUJAUEQJEWIWCQ-FJSYBICCSA-N .

Chemical Reactions Analysis

This compound dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite . This active metabolite then binds to cleavage and polyadenylation specificity factor 3 (CPSF3) .

Physical And Chemical Properties Analysis

This compound dihydrochloride is a solid . It is soluble in DMSO to 100 mM and water to 100 mM . It is white to beige in color . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Activité anticancéreuse

JTE-607 est un composé de petite molécule avec des activités anticancéreuses . Il a été trouvé pour inhiber CPSF73, l'endonuclease pour l'étape de clivage dans le traitement 3′ de l'ARNm précurseur . Cette inhibition est spécifique à la séquence et les séquences encadrant le site de clivage (CS) sont un déterminant majeur pour la sensibilité aux médicaments . Cette spécificité dans la mort des cellules cancéreuses peut expliquer son efficacité en tant que composé anticancéreux .

Activité anti-inflammatoire

This compound présente également des activités anti-inflammatoires . Il réduit la production de cytokines pro-inflammatoires dans les modèles de lésions aiguës, de choc septique et d'endotoxémie .

Inhibition de la production de cytokines

This compound a été identifié comme un inhibiteur de plusieurs cytokines qui supprime la production de cytokines pro-inflammatoires à partir de cellules mononucléaires du sang périphérique stimulées par le lipopolysaccharide (LPS) .

Induction de l'apoptose dans les cellules de leucémie myéloïde aiguë (LMA)

This compound induit l'apoptose dans les cellules LMA, accompagnée d'une diminution de c-Myc et d'une augmentation de p21waf1/cip1 . Cela suggère son utilisation potentielle dans des applications thérapeutiques pour les patients atteints d'une prolifération agressive des cellules LMA .

Inhibition de la prolifération des cellules LMA

This compound inhibe la prolifération des cellules LMA in vitro et dans un modèle de xénogreffe . Ceci est important car il suggère le potentiel du composé dans le traitement de la LMA.

Impact sur la sélection du site poly (A) (PAS) et la terminaison de la transcription

Un modèle d'apprentissage automatique formé sur des données liées à this compound peut prédire l'impact du composé sur la sélection du site poly (A) (PAS) et la terminaison de la transcription à l'échelle du génome . Cela met en évidence l'influence du composé sur l'expression des gènes.

Mécanisme D'action

Target of Action

JTE-607, also known as JTE607Dihydrochloride or JTE 607 dihydrochloride, is a small molecule compound with anti-inflammation and anti-cancer activities . The primary target of this compound is CPSF73 , an endonuclease responsible for the cleavage step in pre-mRNA 3′ processing . CPSF73 is universally required for mRNA 3′ end formation .

Mode of Action

Upon entering the cell, this compound is hydrolyzed to Compound 2, which directly binds to and inhibits CPSF73 . This inhibition is sequence-specific, and the sequences flanking the cleavage site (CS) are a major determinant for drug sensitivity .

Biochemical Pathways

The inhibition of CPSF73 by Compound 2 affects the pre-mRNA 3′ processing pathway . This results in perturbations in gene expression through both transcriptional readthrough and alternative polyadenylation (APA) . Sensitive genes are associated with features similar to those previously identified for PCF11 knockdown .

Pharmacokinetics

It is known that upon entering the cell, this compound is hydrolyzed to compound 2

Result of Action

The result of this compound action is a sequence-specific inhibition of pre-mRNA 3′ processing . This leads to perturbations in gene expression, affecting only a specific set of genes . This may explain its specificity in killing cancer cells .

Action Environment

It is known that the drug sensitivity of compound 2 is predominantly determined by sequences flanking the cleavage site (cs) . This suggests that the cellular environment and the specific genetic sequences present can influence the compound’s action.

Safety and Hazards

JTE-607 dihydrochloride is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

Orientations Futures

JTE-607 dihydrochloride has shown potential in the treatment of acute myelogenous leukemia (AML) and systemic inflammatory response . Researchers from the University of California, Irvine, have combined biochemistry and artificial intelligence to reveal the mechanism of action for this anticancer compound . They hope to characterize the functions of the target genes of this anticancer compound in leukemia and test the possibility of treating leukemia by blocking the functions of these genes .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAUEQJEWIWCQ-FJSYBICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl4N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188791-09-5 | |

| Record name | JTE-607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)